Aminohydroxyacetic acid

概要

説明

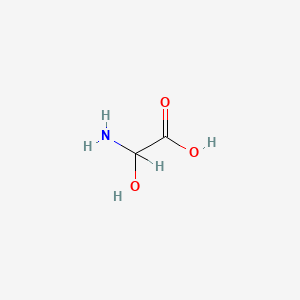

It is characterized by the presence of both an amino group and a hydroxyl group attached to the alpha carbon adjacent to the carboxylate group

準備方法

Synthetic Routes and Reaction Conditions: Aminohydroxyacetic acid can be synthesized through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward route to prepare alpha-aminocarboxylic acids . Another method involves acid-assisted reactions with dimethyl carbonate, which allows for efficient O-methylation, N,O-methylation, and N-formylation of amino acids .

Industrial Production Methods: Industrial production of amino acids, including this compound, often involves fermentation processes using microbial cell factories. These biotechnological approaches are advantageous due to their sustainability and efficiency .

化学反応の分析

Acid-Base Reactions

Aminohydroxyacetic acid exhibits zwitterionic behavior in aqueous solutions, with pH-dependent protonation states:

-

Carboxylic acid group : Deprotonates at pH > 2.3 (pKa ≈ 2.3).

-

Amino group : Protonates at pH < 9.6 (pKa ≈ 9.6).

-

Hydroxyl group : Stabilizes via hydrogen bonding but does not ionize under physiological conditions .

Equilibrium :

Oxidation Reactions

The hydroxyl group may undergo oxidation under strong oxidizing conditions:

Proposed Pathway :

Condensation and Peptide Bond Formation

The amino and carboxylic acid groups enable peptide bond formation, though steric hindrance from the hydroxyl group may reduce efficiency :

-

Self-condensation : Forms oligomers via dehydration.

-

Cross-reactions : Reacts with other amino acids (e.g., glycine) to produce hybrid peptides.

Example :

Esterification and Amidation

The carboxylic acid group can form esters or amides under standard conditions:

-

Esterification : Reacts with alcohols (e.g., methanol) in acidic media:

-

Amidation : Reacts with amines (e.g., methylamine) to form acylated derivatives .

Complexation and Chelation

The hydroxyl and amino groups may coordinate metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is critical in biogeochemical cycles but remains underexplored for this compound .

Enzymatic Transformations

While no direct studies exist, enzymatic routes for analogous γ-hydroxy-α-amino acids suggest potential pathways:

科学的研究の応用

Biochemical Applications

Inhibition of Enzymatic Activity

AHAA serves as an inhibitor of various pyridoxal phosphate-dependent enzymes, including 4-aminobutyrate aminotransferase (GABA-T). By inhibiting GABA-T, AHAA increases gamma-aminobutyric acid (GABA) levels in tissues, which has implications for neurological studies. This property allows researchers to investigate regional GABA turnover in animal models, particularly in rats .

Case Study: Huntington's Disease

AHAA was investigated in clinical trials for its potential to alleviate symptoms of Huntington's disease by increasing GABA levels. However, while some patients experienced a reduction in symptoms, many reported significant side effects such as drowsiness and seizures when dosed above 2 mg/kg/day .

Therapeutic Applications

Anticonvulsant Properties

AHAA exhibits anticonvulsant properties at low doses but can act as a convulsant agent at higher concentrations. This duality makes it a subject of interest for studying seizure disorders and developing new anticonvulsant therapies .

Potential in Cancer Treatment

Research indicates that AHAA may disrupt glycolysis in cancer cells, particularly breast adenocarcinoma cells. By inhibiting aspartate aminotransferase, AHAA may selectively target cancerous cells while sparing normal cells, presenting a potential therapeutic avenue for breast cancer treatment .

Agricultural Applications

Ethylene Synthesis Inhibition

AHAA can inhibit 1-aminocyclopropane-1-carboxylate synthase, thereby preventing ethylene synthesis in plants. This property is beneficial for extending the vase life of cut flowers and improving the post-harvest quality of fruits and vegetables .

Research Methodologies

Analytical Techniques

Recent advancements in analytical chemistry have enabled the quantification of AHAA and related compounds using ultrahigh-performance liquid chromatography (UHPLC) coupled with mass spectrometry. This technique enhances the detection sensitivity and accuracy of AHAA in complex biological samples .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Effect |

|---|---|---|

| Biochemical | Inhibition of GABA-T | Increased GABA levels; potential for neurological studies |

| Therapeutic | Huntington's Disease treatment | Mixed results; side effects noted |

| Cancer Treatment | Disruption of glycolysis in breast cancer cells | Potential selective targeting of cancer cells |

| Agricultural | Extension of vase life for flowers | Improved post-harvest quality |

| Research Methodology | UHPLC-MS for quantification | Enhanced detection sensitivity |

作用機序

Aminohydroxyacetic acid exerts its effects primarily by inhibiting aminobutyrate aminotransferase activity, leading to increased levels of gamma-aminobutyric acid in tissues . This inhibition affects various metabolic pathways, including the malate-aspartate shuttle and mitochondrial energy metabolism . The compound’s mechanism involves forming oxime-type complexes with pyridoxal phosphate-dependent enzymes, thereby inhibiting their activity .

類似化合物との比較

Aminooxyacetic acid: Inhibits aminobutyrate aminotransferase activity.

Hydroxybutyrate: Structurally similar and affects gamma-aminobutyric acid metabolism.

Uniqueness: Aminohydroxyacetic acid is unique due to its dual functional groups (amino and hydroxyl) on the alpha carbon, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to inhibit multiple enzymes and affect various metabolic pathways distinguishes it from other similar compounds .

生物活性

Aminohydroxyacetic acid (AHAA), a derivative of amino acids, has garnered interest due to its potential biological activities. This article explores the compound's effects on various biological systems, including its roles in neuroprotection, osteoclast differentiation, and metabolic pathways.

Chemical Structure and Properties

AHAA is characterized by its amino and hydroxy functional groups, which contribute to its reactivity and biological interactions. Its structural formula can be represented as follows:

where represents a variable side chain typical of amino acids.

AHAA exhibits several mechanisms of action that underlie its biological activities:

- Neuroprotective Effects : Research indicates that AHAA may enhance mitochondrial function and reduce oxidative stress in neuronal cells. A study involving chronic alcoholism in rats demonstrated that AHAA treatment improved learning and memory by modulating mitochondrial dynamics and reducing hydrogen sulfide levels, which are associated with neurotoxicity .

- Inhibition of Osteoclast Differentiation : AHAA has been shown to inhibit osteoclast differentiation and bone resorption by disrupting oxidative phosphorylation pathways. This mechanism was confirmed through in vitro studies where treatment with AHAA resulted in decreased mitochondrial function and reduced energy supply, ultimately leading to a recovery of bone loss in ovariectomized mice .

- Regulation of Metabolic Pathways : AHAA influences various metabolic pathways related to amino acid metabolism and energy production. It is known to affect the malate-aspartate shuttle, impacting ATP levels and cellular energy metabolism, which is crucial for maintaining cellular functions .

Case Studies

Case Study 1: Neuroprotection in Chronic Alcoholism

- Objective : To evaluate the effects of AHAA on cognitive functions in rats with chronic alcoholism.

- Method : Rats were treated with AHAA for 14 days post alcohol exposure.

- Results : Significant improvement in learning and memory abilities was observed, alongside enhanced mitochondrial health .

Case Study 2: Osteoclast Activity

- Objective : To assess the impact of AHAA on osteoclast differentiation.

- Method : In vitro assays were conducted using bone marrow-derived macrophages.

- Results : AHAA treatment resulted in reduced osteoclast formation and activity, demonstrating its potential as a therapeutic agent for osteolytic diseases .

Data Tables

特性

IUPAC Name |

2-amino-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWLPDIRXJCEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963848 | |

| Record name | Amino(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-62-7 | |

| Record name | 2-Amino-2-hydroxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminohydroxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。